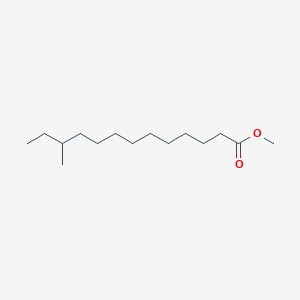

Methyl 11-methyltridecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 11-methyltridecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-4-14(2)12-10-8-6-5-7-9-11-13-15(16)17-3/h14H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVISLMYSJMHMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556274 | |

| Record name | Methyl 11-methyltridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5487-62-7 | |

| Record name | Methyl 11-methyltridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 11-methyltridecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 11-methyltridecanoate from its corresponding carboxylic acid, 11-methyltridecanoic acid. The primary focus of this document is the Fischer-Speier esterification, a robust and widely adopted method for the preparation of fatty acid methyl esters (FAMEs). This guide includes detailed experimental protocols, expected quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic process.

Core Synthesis Pathway: Fischer-Speier Esterification

The conversion of 11-methyltridecanoic acid to this compound is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol (B129727). The equilibrium of the reaction is driven towards the formation of the ester product by using a large excess of the alcohol and often by the removal of water as it is formed.[1][2]

The overall reaction is as follows:

11-methyltridecanoic acid + Methanol ⇌ this compound + Water

Commonly used acid catalysts for this transformation include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1]

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound via Fischer-Speier esterification.

Materials:

-

11-methyltridecanoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄, 95-98%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 11-methyltridecanoic acid in a significant molar excess of anhydrous methanol (e.g., a 30:1 to 50:1 molar ratio of methanol to the carboxylic acid).[3]

-

Catalyst Addition: With continuous stirring, slowly and carefully add concentrated sulfuric acid to the solution. The amount of catalyst should be approximately 1-2% of the weight of the 11-methyltridecanoic acid.[3]

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) with constant stirring. The reaction is typically maintained at reflux for 2-6 hours.[3] The progress of the esterification can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of hexane to extract the methyl ester.[3]

-

Washing: Wash the organic layer sequentially with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst. A final wash with deionized water is recommended to remove any residual salts.[4]

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the anhydrous sodium sulfate and remove the hexane and excess methanol using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If further purification is required, the crude product can be purified by silica (B1680970) gel column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters for Fischer Esterification

| Parameter | Value |

| Catalyst | H₂SO₄ |

| Catalyst Concentration | 1-2% (w/w of carboxylic acid)[3] |

| Methanol to Acid Molar Ratio | 30:1 to 50:1[3] |

| Reaction Temperature | 65-70 °C (Reflux)[4] |

| Reaction Time | 2-6 hours[3] |

| Expected Yield | >90% |

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Values |

| ¹H NMR (CDCl₃, 300 MHz) | δ ~3.67 (s, 3H, -OCH₃), ~2.30 (t, 2H, -CH₂COO-), ~1.62 (m, 2H, -CH₂-CCOO-), ~1.26 (br s, methylene (B1212753) protons), ~0.88 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ ~174.4 (C=O), ~51.4 (-OCH₃), and various signals for the aliphatic chain carbons. |

| GC-MS (EI) | Molecular Ion (M⁺) at m/z 242. Characteristic fragment ions at m/z 74 (McLafferty rearrangement) and 87.[5] |

| Infrared (IR) | Strong C=O stretch around 1740 cm⁻¹, C-O stretch around 1170 cm⁻¹. |

Note: NMR chemical shifts are approximate and can vary slightly based on the solvent and instrument used. The provided data is based on typical values for similar long-chain fatty acid methyl esters.[6]

Mandatory Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification of 11-methyltridecanoic acid.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow

This diagram outlines the logical sequence of the experimental procedure for the synthesis of this compound.

Caption: Synthesis and Work-up Workflow.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 12-methyltridecanoate | C15H30O2 | CID 21204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 11-methyltridecanoate (CAS 5487-62-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 11-methyltridecanoate is a branched-chain fatty acid methyl ester (FAME) with the CAS number 5487-62-7. This technical guide provides a comprehensive overview of its known properties. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the synthesis and analysis of branched-chain FAMEs, which are directly applicable to this compound. Furthermore, potential biological activities are discussed in the context of related branched-chain fatty acid esters, offering a framework for future research. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in a research setting.

Physicochemical Properties

Currently, detailed experimental data for this compound is scarce in publicly available literature. The majority of the available information is estimated. It is crucial to distinguish this compound from its linear isomer, methyl tridecanoate (B1259635) (CAS 1731-88-0), as their physical and biological properties may differ significantly.

| Property | Value | Source |

| CAS Number | 5487-62-7 | [1] |

| Molecular Formula | C15H30O2 | [2] |

| Molecular Weight | 242.40 g/mol | [2] |

| Synonyms | Tridecanoic acid, 11-methyl-, methyl ester | [1] |

| Boiling Point | 281.35 °C (estimated) | [1] |

| Vapor Pressure | 0.004 mmHg @ 25 °C (estimated) | [1] |

| Flash Point | 125.00 °C (257.00 °F) TCC (estimated) | [1] |

| logP (o/w) | 6.234 (estimated) | [1] |

Experimental Protocols

Synthesis: Acid-Catalyzed Esterification of 11-Methyltridecanoic Acid

This protocol describes the direct esterification of the corresponding carboxylic acid, which is a common and effective method for preparing FAMEs.

Materials:

-

11-Methyltridecanoic acid

-

Anhydrous methanol (B129727) (CH3OH)

-

Concentrated sulfuric acid (H2SO4)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 11-methyltridecanoic acid in a 30-50 fold molar excess of anhydrous methanol.

-

Catalyst Addition: With continuous stirring, slowly add concentrated sulfuric acid to the solution, equivalent to 1-2% of the weight of the 11-methyltridecanoic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with constant stirring for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and add an equal volume of hexane. Mix thoroughly to extract the methyl ester into the organic phase.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and a final wash with water.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the anhydrous sodium sulfate and remove the hexane and excess methanol using a rotary evaporator.

-

Purification: For high purity, the crude this compound can be purified by fractional distillation under reduced pressure.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs. The following is a general protocol that can be adapted for this compound.

Materials and Equipment:

-

This compound sample

-

Hexane (or other suitable volatile solvent)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-5ms or equivalent)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 1 mg/mL).

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

GC Separation:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Column Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature (e.g., 280°C) and hold for 5 minutes. This program should be optimized based on the specific instrument and column.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-500

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of a related branched-chain FAME, methyl 12-methyltridecanoate, shows characteristic fragments that can be used as a reference for interpreting the fragmentation pattern.[3]

Potential Biological Activities and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways of this compound. However, research on other branched-chain fatty acid esters has revealed a range of biological effects, suggesting potential areas for investigation.

Branched-chain fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[4] These molecules can potentiate glucose-stimulated insulin (B600854) secretion and have anti-inflammatory effects in immune cells.[4] The position of the methyl branch can influence the specific biological activity.[4]

Given this, it is plausible that this compound could exhibit biological activities. Future research could explore its potential effects on metabolic pathways, inflammatory responses, and its role as a signaling molecule.

Conclusion

This compound remains a poorly characterized compound. This guide has consolidated the available physicochemical data and provided robust, generalized protocols for its synthesis and analysis. The discussion of the biological activities of related compounds suggests that this compound may be a candidate for future investigation in the fields of metabolic and inflammatory diseases. The experimental workflows and logical diagrams presented herein offer a foundational resource for researchers embarking on the study of this and other branched-chain fatty acid methyl esters.

References

- 1. methyl 11-methyl tridecanoate, 5487-62-7 [thegoodscentscompany.com]

- 2. guidechem.com [guidechem.com]

- 3. Methyl 12-methyltridecanoate | C15H30O2 | CID 21204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 11-methyltridecanoate: An Examination of its Natural Presence

Contrary to the premise of a widespread natural occurrence, current scientific and chemical databases indicate that Methyl 11-methyltridecanoate is not a naturally occurring compound[1][2]. This technical brief addresses the available information regarding this specific fatty acid methyl ester and clarifies its status based on existing data.

Natural Occurrence: An Absence of Evidence

An extensive review of chemical databases and scientific literature reveals no documented natural sources of this compound. Resources such as The Good Scents Company and FlavScents, which compile information on flavor and fragrance compounds, explicitly state that this particular chemical is "not found in nature"[1][2].

It is crucial to distinguish this compound from other structurally similar but distinct compounds. The scientific literature contains numerous references to related molecules, including:

-

Methyl tridecanoate (B1259635): The methyl ester of the straight-chain tridecanoic acid.

-

Methyl 12-methyltridecanoate: Also known as methyl isomyristate or methyl isotetradecanoate, an isomer of the requested compound[3].

While these related compounds have been identified in various natural contexts, this does not extend to this compound.

Synthetic Availability

This compound is available commercially as a synthetic compound for research purposes. Chemical suppliers offer it as a standard for experimental use[1].

Conclusion

Based on currently available data, this compound is not a naturally occurring substance. Therefore, a discussion of its natural sources, biosynthesis, or the experimental protocols for its extraction from natural materials is not applicable. Researchers and scientists interested in this compound should source it from chemical suppliers for their studies. The absence of this compound in nature precludes the creation of diagrams for signaling pathways or experimental workflows related to its natural occurrence.

References

"Methyl 11-methyltridecanoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of Methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester. This document is intended to be a valuable resource for professionals in research and drug development, offering organized data, detailed experimental protocols, and visual workflows to support scientific endeavors.

Physical and Chemical Properties

This compound is the methyl ester of 11-methyltridecanoic acid. Its branched-chain structure influences its physical properties, differentiating it from its straight-chain isomer, methyl tridecanoate (B1259635). The following tables summarize the available quantitative data for this compound. For context and comparison, data for the more extensively studied straight-chain isomer, Methyl tridecanoate, is also provided where specific data for the branched compound is unavailable.

Table 1: General and Physical Properties

| Property | Value for this compound | Value for Methyl tridecanoate (for comparison) |

| CAS Number | 5487-62-7[1] | 1731-88-0[2] |

| Molecular Formula | C15H30O2[3] | C14H28O2[2] |

| Molecular Weight | 242.40 g/mol [3] | 228.37 g/mol [2] |

| Appearance | - | Colorless, oily liquid[4] |

| Boiling Point | 281.35 °C (estimated)[1] | 131 °C at 4 mmHg[2] |

| Melting Point | - | 5.5 °C[2] |

| Density | - | 0.864 g/mL at 25 °C[2] |

| Flash Point | 125.00 °C (estimated)[1] | >110 °C[5][6] |

| Vapor Pressure | 0.004 mmHg at 25 °C (estimated)[1] | - |

Table 2: Solubility Data

| Solvent | Solubility of this compound | Solubility of Methyl tridecanoate (for comparison) |

| Water | 0.134 mg/L at 25 °C (estimated)[1] | Insoluble[4] |

| Organic Solvents | - | Generally soluble in ether, benzene, and chloroform[4]. Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml)[7]. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of branched-chain fatty acid methyl esters like this compound.

Synthesis: Acid-Catalyzed Esterification

This protocol is adapted from the synthesis of methyl tridecanoate and can be applied to the synthesis of this compound from 11-methyltridecanoic acid.[8]

Materials:

-

11-methyltridecanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 11-methyltridecanoic acid in a molar excess of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the fatty acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature and transfer it to a separatory funnel.

-

Extraction and Washing: Add an equal volume of hexane and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst. A final wash with water is recommended.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis and identification of fatty acid methyl esters.

Instrumentation and Conditions (General):

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., BPX70).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Oven Temperature Program: A temperature gradient is typically used to separate FAMEs based on their boiling points and polarity. An example program could be: initial temperature of 60°C, hold for 1 min, ramp to 170°C at 50°C/min, hold for 6 min, ramp to 200°C at 2.5°C/min, hold for 3 min, ramp to 222°C at 10°C/min, hold for 8.7 min, and then ramp to 255°C at 50°C/min and hold for 1 min.[9]

-

Carrier Gas: Helium or hydrogen.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Analysis: Identification of this compound is based on its retention time and comparison of its mass spectrum with reference spectra.

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules, including branched-chain fatty acid methyl esters.

Sample Preparation:

-

Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

Expected ¹H NMR Signals:

-

A strong singlet around 3.7 ppm corresponding to the methyl ester protons.

-

A doublet for the methyl group at the 11-position.

-

A triplet for the terminal methyl group.

-

A complex multiplet for the methine proton at the 11-position.

-

A series of multiplets for the methylene (B1212753) protons along the carbon chain.

Expected ¹³C NMR Signals:

-

A signal for the carbonyl carbon of the ester group.

-

A signal for the methoxy (B1213986) carbon of the ester group.

-

Distinct signals for the methyl carbons at the 11-position and the terminus.

-

A signal for the methine carbon at the 11-position.

-

A series of signals for the methylene carbons.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the biological activity and associated signaling pathways of this compound. Research on its straight-chain isomer, methyl tridecanoate, has suggested potential antimicrobial and semiochemical properties. However, further investigation is required to determine if these activities are also characteristic of the branched-chain isomer and to elucidate any specific molecular targets or signaling cascades involved.

Conclusion

This technical guide provides a consolidated overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. While data on its biological functions remain scarce, the information presented here serves as a foundational resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, facilitating further exploration into the potential applications of this branched-chain fatty acid methyl ester.

References

- 1. methyl 11-methyl tridecanoate, 5487-62-7 [thegoodscentscompany.com]

- 2. Methyl tridecanoate = 97 GC 1731-88-0 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. fishersci.com [fishersci.com]

- 6. Methyl tridecanoate, 97% | Fisher Scientific [fishersci.ca]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Methyl 11-methyltridecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and methodologies required for the structural elucidation of Methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester (FAME). The document outlines key experimental protocols, data interpretation, and visualizations to aid researchers in the identification and characterization of this molecule.

Introduction

This compound (C15H30O2, CAS No. 5487-62-7) is an anteiso-branched-chain fatty acid methyl ester. The precise determination of its molecular structure is critical for its application in various research fields, including lipidomics and as a reference standard. This guide details the application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for its unambiguous structural characterization.

Core Analytical Techniques

The primary methods for the structural elucidation of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

GC-MS is a powerful technique for the analysis of volatile compounds like FAMEs. It provides information on the molecular weight and fragmentation pattern, which is crucial for identifying the position of the methyl branch.

Expected Mass Spectral Data

While a publicly available mass spectrum for this compound is not readily accessible, the fragmentation pattern can be predicted based on the known behavior of anteiso-branched-chain FAMEs. For comparison, the mass spectrum of the isomeric iso-branched FAME, Methyl 12-methyltridecanoate, shows characteristic fragments.

| m/z | Interpretation for this compound (Predicted) |

| 242 | Molecular Ion [M]⁺ |

| 213 | Loss of an ethyl group (-C2H5) from the branched end [M-29]⁺ |

| 185 | Loss of a butyl group (-C4H9) including the branch [M-57]⁺ |

| 74 | McLafferty rearrangement fragment, characteristic of methyl esters |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methyl ester, the terminal methyl groups of the branched chain, and the long methylene (B1212753) chain. The chemical shifts can be estimated based on analogous straight-chain and branched-chain FAMEs.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | Methoxy (B1213986) group (-OCH₃) |

| ~2.30 | Triplet | 2H | Methylene group α to carbonyl (C2, -CH₂-COO) |

| ~1.62 | Multiplet | 2H | Methylene group β to carbonyl (C3, -CH₂-C-COO) |

| ~1.50 | Multiplet | 1H | Methine proton at the branch point (C11) |

| ~1.26 | Broad Singlet | ~16H | Methylene groups in the chain |

| ~0.86 | Triplet | 3H | Terminal methyl group (C13) |

| ~0.85 | Doublet | 3H | Methyl group at the branch point (C11-CH₃) |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will distinguish the carbonyl carbon, the methoxy carbon, the carbons at the branch point, and the different methylene and methyl carbons in the chain. Data for the isomeric Methyl 12-methyltridecanoate can be found in public databases and serves as a useful comparison.[1]

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~174.4 | Carbonyl carbon (C1, -COO-) |

| ~51.4 | Methoxy carbon (-OCH₃) |

| ~36.0 | Methine carbon at branch point (C11) |

| ~34.1 | Methylene α to carbonyl (C2) |

| ~29.0 - 29.7 | Methylene carbons in the long chain |

| ~27.0 | Methylene adjacent to the branch (C10) |

| ~25.0 | Methylene β to carbonyl (C3) |

| ~19.0 | Methyl carbon at the branch point (C11-CH₃) |

| ~11.0 | Terminal methyl carbon (C13) |

Experimental Protocols

For analysis, fatty acids are typically converted to their methyl esters to increase volatility for GC-MS.

Acid-Catalyzed Esterification Protocol:

-

Dissolve the fatty acid sample in anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).

-

Reflux the mixture for 1-2 hours.

-

After cooling, add water and extract the FAMEs with a non-polar solvent like hexane.

-

Wash the organic layer with a dilute sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

| Parameter | Value |

| GC Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 250 °C at 5 °C/min, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, a proton-decoupled sequence should be used.

Visualizations

References

Methyl 11-methyltridecanoate: A Potential Novel Biomarker for Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating global prevalence of metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome, necessitates the discovery of novel biomarkers for early diagnosis, patient stratification, and the development of targeted therapies.[1][2][3] While a number of biomarkers are currently in use, the search for more specific and sensitive indicators of metabolic dysregulation continues.[2][4] In this context, fatty acids, particularly those of exogenous or microbial origin, have garnered significant interest. This guide explores the potential of Methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester, as an emerging biomarker in metabolic diseases.

Introduction to this compound

This compound is the methyl ester of 11-methyltridecanoic acid. The latter is a saturated branched-chain fatty acid (BCFA). BCFAs are characterized by the presence of one or more methyl groups on the fatty acid backbone. While less abundant than their straight-chain counterparts in humans, BCFAs play crucial roles in cellular function and are increasingly recognized for their potential as biomarkers of dietary intake, gut microbiome activity, and metabolic health.[5][6]

The primary sources of BCFAs in humans are from the diet, particularly from dairy products and ruminant fats, and from de novo synthesis by the gut microbiota.[1] The presence and concentration of specific BCFAs, such as 11-methyltridecanoic acid, may therefore reflect the composition and metabolic activity of the gut microbiome, a key player in the pathophysiology of many metabolic diseases.

Scientific Rationale for Biomarker Potential

The hypothesis that this compound could serve as a biomarker for metabolic diseases is built upon the established associations of odd-chain and branched-chain fatty acids with these conditions.

-

Association of Odd-Chain Fatty Acids (OCFAs) with Metabolic Health: Higher circulating levels of OCFAs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been consistently linked to a lower risk of T2D and NAFLD.[1][7] These fatty acids are primarily derived from dairy consumption and gut microbial metabolism.[1] Tridecanoic acid (C13:0), a related odd-chain fatty acid, is also largely attributed to microbial origins.[1]

-

Role of Branched-Chain Fatty Acids (BCFAs) in Cellular Signaling: BCFAs are not merely structural components of cell membranes; they are also bioactive molecules that can modulate signaling pathways. For instance, certain BCFAs have been shown to be potent activators of peroxisome proliferator-activated receptor alpha (PPARα).[8] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, and its activation can lead to increased fatty acid oxidation and a reduction in hepatic triglyceride levels.[8]

-

Gut Microbiome and Metabolic Disease: The gut microbiome is intricately linked to host metabolism. Dysbiosis, or an imbalance in the gut microbial community, has been implicated in the development of obesity, insulin (B600854) resistance, and NAFLD. As a potential product of gut microbial metabolism, altered levels of 11-methyltridecanoic acid could serve as a direct readout of these microbial shifts.

Quantitative Data Analysis

To date, there is a paucity of published studies specifically quantifying this compound in large human cohorts with metabolic diseases. However, based on the analysis of other novel fatty acid biomarkers, a proposed structure for presenting such data is provided below. This table serves as a template for researchers investigating the potential of this compound as a biomarker.

| Biomarker | Metabolic Disease | Patient Cohort (n) | Concentration (µM) (Mean ± SD) | Control Cohort (n) | Concentration (µM) (Mean ± SD) | p-value | Reference |

| This compound | Type 2 Diabetes | 500 | Hypothetical Data | 500 | Hypothetical Data | <0.05 | |

| NAFLD | 350 | Hypothetical Data | 350 | Hypothetical Data | <0.05 | ||

| Metabolic Syndrome | 420 | Hypothetical Data | 420 | Hypothetical Data | <0.05 |

Table 1: Hypothetical Quantitative Data for this compound as a Biomarker for Metabolic Diseases. This table illustrates how quantitative data for this compound could be presented. The values are hypothetical and intended to serve as a template for future studies.

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. The following protocol outlines a standard workflow using gas chromatography-mass spectrometry (GC-MS), a robust and widely adopted technique for fatty acid analysis.[9]

Lipid Extraction from Biological Samples

This protocol is adapted from standard lipid extraction methods and is suitable for plasma, serum, or tissue homogenates.[9][10]

Materials:

-

Biological sample (e.g., 100 µL of plasma or serum)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal Standard (IS) solution: A known concentration of a non-endogenous fatty acid methyl ester (e.g., methyl heptadecanoate) in a suitable solvent.

Procedure:

-

To the biological sample, add the internal standard solution.

-

Add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer (chloroform phase), which contains the lipids, and transfer it to a clean tube.

-

Dry the lipid extract under a stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the extracted fatty acids must be derivatized to their more volatile methyl esters.

Materials:

-

Dried lipid extract

-

Methanolic HCl (5-10% v/v) or 14% Boron Trifluoride (BF3) in methanol

-

Saturated NaHCO₃ solution or water

Procedure:

-

Add methanolic HCl or BF3-methanol to the dried lipid extract.

-

Securely cap the tube and heat at 60-100°C for 1-2 hours.[9]

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution or water to stop the reaction and extract the FAMEs.[9]

-

Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.[9]

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.[9]

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column for FAME analysis (e.g., a polar column)

Typical GC-MS Parameters:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 250°C) to elute all FAMEs.

-

MS Parameters: Use electron ionization (EI) and scan a mass range appropriate for FAMEs (e.g., m/z 50-500). For targeted analysis, selective ion monitoring (SIM) can be used for higher sensitivity.

Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations of this compound and the internal standard.[9] The ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration in the unknown samples.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway

The following diagram illustrates the hypothetical pathway from gut microbial production of 11-methyltridecanoic acid to the potential activation of PPARα and its downstream metabolic effects.

Caption: Proposed pathway of 11-methyltridecanoic acid from gut to liver.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the analysis of this compound as a biomarker.

Caption: Experimental workflow for biomarker analysis.

Future Directions and Conclusion

This compound represents a promising but currently under-investigated potential biomarker for metabolic diseases. Its likely origin from the gut microbiome places it at the intersection of diet, microbial metabolism, and host health, a critical nexus in the pathophysiology of metabolic disorders.

Future research should focus on:

-

Method Development and Validation: Establishing and validating robust, high-throughput analytical methods for the precise quantification of this compound in large clinical cohorts.

-

Clinical Correlation Studies: Conducting large-scale observational studies to determine the association between circulating levels of this compound and the prevalence, incidence, and severity of various metabolic diseases.

-

Mechanistic Studies: Investigating the direct effects of 11-methyltridecanoic acid on relevant cell types (e.g., hepatocytes, adipocytes, immune cells) to elucidate the underlying molecular mechanisms of its potential bioactivity.

-

Microbiome Studies: Exploring the specific gut microbial species and metabolic pathways responsible for the production of 11-methyltridecanoic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Decoding Health: Exploring Essential Biomarkers Linked to Metabolic Dysfunction-Associated Steatohepatitis and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular pathways in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. lipidmaps.org [lipidmaps.org]

Methodological & Application

Application Note: Preparation of Methyl 11-methyltridecanoate Samples for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of fatty acids.[1] However, the direct analysis of free fatty acids is often hindered by their low volatility and the polar nature of their carboxyl groups, which can lead to poor chromatographic peak shape and inaccurate results.[1] To overcome these challenges, a derivatization step is essential. The most common approach is the conversion of fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs) through a process called esterification.[1][2] This conversion neutralizes the polar carboxyl group, enabling effective separation based on properties like boiling point and molecular geometry.[1]

This application note provides a comprehensive protocol for the sample preparation of lipids from various matrices for the analysis of Methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester, using GC-MS. The workflow covers lipid extraction, derivatization to FAMEs, and the instrumental conditions for analysis.

Experimental Protocols

The overall process for analyzing this compound involves the extraction of total lipids from the initial sample, followed by the derivatization of fatty acids into FAMEs, and finally, analysis by GC-MS.[3]

Protocol 1: Total Lipid Extraction (Adapted from Folch Method)

This protocol is suitable for a variety of sample types, including biological tissues, cell cultures, and microbial pellets.

Materials and Reagents:

-

Deionized Water

-

Homogenizer (for tissue samples)

-

Centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporation system

Procedure:

-

Sample Homogenization: Weigh a precise amount of the sample (e.g., 25-50 mg of tissue) and place it in a glass centrifuge tube.[3] Add a 2:1 (v/v) mixture of chloroform:methanol. For every 1 g of sample, use 20 mL of the solvent mixture. Homogenize thoroughly.

-

Phase Separation: To the homogenate, add 0.2 volumes of deionized water or a 0.9% NaCl solution to induce phase separation.[3] Vortex the mixture vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge the sample at a low speed (e.g., 5,000 rpm) for 10 minutes to achieve a clear separation of the layers.[3]

-

Lipid Collection: Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids. Carefully aspirate and discard the upper aqueous layer. Using a clean glass Pasteur pipette, collect the lower chloroform layer and transfer it to a new, clean glass tube.

-

Drying: Evaporate the solvent from the collected lipid extract to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

Protocol 2: Acid-Catalyzed Derivatization to FAMEs

This is a robust and widely used method for converting both free fatty acids and esterified fatty acids (from glycerolipids) into FAMEs.

Materials and Reagents:

-

Sulfuric acid (H₂SO₄) in methanol (e.g., 4% v/v) or Boron trichloride (B1173362) (BCl₃) in methanol (12% w/w).[2][3]

-

Hexane (B92381) (GC grade)

-

Deionized Water

-

Anhydrous Sodium Sulfate (B86663)

-

Heating block or water bath

-

GC vials with inserts

Procedure:

-

Reagent Addition: Add 1 mL of 4% H₂SO₄ in methanol to the dried lipid extract from the previous step.[3]

-

Reaction: Tightly cap the tube, flush with nitrogen gas to prevent oxidation, and heat the mixture at 80-85°C for 60 minutes in a heating block or water bath.[3]

-

Cooling: Allow the reaction tube to cool to room temperature.

-

FAME Extraction: Add 1 mL of deionized water and 1 mL of hexane to the tube.[2][3] Vortex vigorously for 1 minute to partition the newly formed FAMEs into the upper organic (hexane) layer.

-

Phase Separation: Centrifuge at 5,000 rpm for 10 minutes to cleanly separate the layers.[3]

-

Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.[2] To remove any residual water, a small amount of anhydrous sodium sulfate can be added to the vial, or the hexane layer can be passed through a small column of anhydrous sodium sulfate during transfer.[2][4]

-

Concentration (Optional): If the sample concentration is low, the hexane can be partially evaporated under a gentle stream of nitrogen to concentrate the FAMEs before analysis.[3] The sample is now ready for GC-MS injection.

Workflow for Sample Preparation

Caption: Workflow for FAME Sample Preparation.

Data Presentation: Quantitative Parameters

Quantitative data for the GC-MS analysis are summarized in the tables below. Table 1 outlines the recommended instrumental conditions for the separation and detection of this compound and other bacterial FAMEs.

Table 1: Recommended GC-MS Operating Conditions for FAME Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column | Agilent CP-Sil 8 CB (25 m x 0.32 mm ID, 0.25 µm film) or equivalent polar capillary column (e.g., HP-88, DB-FATWAX). | [5],[3] |

| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min). | [3],[6] |

| Injection Mode | Split (e.g., 1:20 ratio) or Splitless. | [5],[3] |

| Injector Temperature | 250 - 280 °C. | [3],[5] |

| Oven Program | Initial Temp: 150°C (hold 4 min), Ramp: 4°C/min to 280°C. (Note: Program should be optimized for specific column and analyte range). | [5] |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI). | [3] |

| Ionization Energy | 70 eV. | [3] |

| Acquisition Mode | Full Scan (e.g., m/z 40-550) for identification and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. | [3],[7] |

| MS Source Temperature | 230 °C. | [3] |

| MS Quad Temperature | 150 °C. |[3] |

Table 2: Reagents and Materials Summary

| Reagent/Material | Grade/Specification | Purpose |

|---|---|---|

| Chloroform | HPLC or GC Grade | Lipid Extraction |

| Methanol | HPLC or GC Grade | Lipid Extraction & Derivatization |

| Sulfuric Acid (H₂SO₄) | Concentrated, ACS Grade | Catalyst for Derivatization |

| Hexane | GC Grade | FAME Extraction |

| Anhydrous Sodium Sulfate | ACS Grade, Granular | Drying Agent |

| Nitrogen Gas | High Purity (99.999%) | Solvent Evaporation |

| Standard | this compound | Identification & Quantification |

References

Application Notes and Protocols for the Derivatization of Methyl 11-methyltridecanoate for Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-methyltridecanoate is a branched-chain fatty acid methyl ester (FAME) that may be encountered in various biological and industrial samples. Accurate and sensitive analysis of this and other branched-chain fatty acids is crucial for applications ranging from biomarker discovery to quality control in food and pharmaceutical products. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for this purpose. However, effective analysis often requires derivatization to enhance the volatility, improve chromatographic separation, and increase ionization efficiency of the target analyte.

This document provides detailed application notes and protocols for the derivatization of this compound and other branched-chain fatty acids for analysis by GC-MS and LC-MS. It includes a comparison of common derivatization methods, detailed experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Derivatization Methods for GC-MS Analysis: A Comparative Overview

For GC-MS analysis, the primary goal of derivatization is to convert the fatty acids into their more volatile methyl esters (FAMEs). Several methods exist, each with its own advantages and disadvantages. The choice of method can impact reaction efficiency, sample throughput, and the potential for artifact formation.

Quantitative Comparison of Common FAME Derivatization Methods

| Derivatization Method | Principle | Key Advantages | Key Disadvantages | Typical Yield | Reproducibility (RSD) |

| Acid-Catalyzed Methylation (BF₃-Methanol) | Boron trifluoride acts as a Lewis acid catalyst for the esterification of free fatty acids and transesterification of glycerolipids. | Effective for a wide range of lipids, including free fatty acids.[1][2] | Reagent can degrade polyunsaturated fatty acids if not handled properly.[3] BF₃ is corrosive and requires careful handling. | >95% | <5% |

| Acid-Catalyzed Methylation (HCl-Methanol) | Methanolic HCl is a strong acid catalyst for esterification and transesterification. | Cost-effective and less prone to causing isomerization compared to BF₃.[4] All fatty acids are esterified at approximately the same rate.[4] | Can be slower than BF₃-methanol. | >95% | <5% |

| Base-Catalyzed Transesterification (Methanolic KOH) | A strong base catalyzes the transesterification of glycerolipids to FAMEs. | Rapid and proceeds under mild conditions.[5] | Not effective for esterifying free fatty acids.[5] Can lead to soap formation with high free fatty acid content. | Variable (depends on free fatty acid content) | 5-10% |

| Silylation (e.g., BSTFA, MSTFA) | Silylating agents replace active hydrogens on the carboxyl group with a trimethylsilyl (B98337) (TMS) group. | Can derivatize multiple functional groups. | TMS derivatives can be moisture-sensitive. May lead to more complex mass spectra. | >98% | <3% |

Experimental Protocols for GC-MS Derivatization

Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride (BF₃)-Methanol

This protocol is suitable for the esterification of free fatty acids and transesterification of lipids to FAMEs.

Materials:

-

Sample containing this compound or its corresponding fatty acid.

-

14% Boron trifluoride in methanol (B129727) (BF₃-methanol)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Screw-cap glass tubes with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Accurately weigh or pipette the sample (containing approximately 1-10 mg of lipid) into a screw-cap glass tube.

-

Add 1 mL of hexane to dissolve the lipid sample.

-

Add 1 mL of 14% BF₃-methanol reagent to the tube.

-

Cap the tube tightly and vortex for 30 seconds.

-

Heat the mixture at 100°C for 30 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of saturated NaCl solution to the tube to stop the reaction and facilitate phase separation.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

Figure 1: Workflow for BF₃-Methanol Derivatization

Protocol 2: Base-Catalyzed Transesterification using Methanolic Potassium Hydroxide (B78521) (KOH)

This protocol is suitable for the rapid transesterification of triglycerides and other esterified lipids. It is not suitable for samples with high free fatty acid content.

Materials:

-

Sample containing esterified this compound.

-

2 M Methanolic potassium hydroxide (KOH)

-

n-Hexane

-

1 M Hydrochloric acid (HCl)

-

Screw-cap glass tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Place approximately 10 mg of the lipid extract into a screw-cap test tube.

-

Add 2 mL of n-hexane and vortex to dissolve the sample.

-

Add 0.2 mL of 2 M methanolic KOH.[5]

-

Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.[5]

-

Centrifuge briefly to separate the layers.

-

(Optional Neutralization) Add 1.2 mL of 1.0 M HCl to neutralize the base and then centrifuge.[6]

-

Carefully transfer an aliquot of the upper hexane layer to a GC vial for analysis.

Figure 2: Workflow for Methanolic KOH Derivatization

Derivatization Methods for LC-MS Analysis

For LC-MS analysis, derivatization aims to improve ionization efficiency and introduce a charged moiety for sensitive detection, particularly in positive electrospray ionization mode.

Protocol 3: Derivatization to Trimethyl-amino-ethyl (TMAE) Iodide Esters

This method is particularly useful for the analysis of very-long-chain and branched-chain fatty acids by LC-MS/MS.[1]

Materials:

-

Plasma or serum sample containing branched-chain fatty acids.

-

Internal standards (e.g., deuterated fatty acids)

-

Reagents for acid hydrolysis

-

Oxalyl chloride

-

Dimethylaminoethanol

-

Methyl iodide

-

UPLC-MS/MS system

Procedure:

-

Perform an acid hydrolysis step on the plasma or serum sample to release the fatty acids from their coenzyme A esters.[1]

-

Add internal standards to the sample.

-

Derivatize the released fatty acids using oxalyl chloride.[1]

-

Follow with the addition of dimethylaminoethanol.[1]

-

Complete the derivatization by adding methyl iodide to form the trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[1]

-

Analyze the TMAE ester derivatives using UPLC-MS/MS in positive electrospray ionization and multiple reaction-monitoring (MRM) mode.[1]

-

Quantitate using a five-point calibration curve after normalizing with the deuterated internal standards.[1]

Figure 3: Workflow for TMAE Iodide Ester Derivatization

Concluding Remarks

The selection of an appropriate derivatization method is critical for the successful analysis of this compound and other branched-chain fatty acids. For GC-MS analysis, acid-catalyzed methylation with BF₃-methanol or HCl-methanol offers a robust approach for a wide range of sample types. For LC-MS analysis, derivatization to TMAE iodide esters provides enhanced sensitivity for targeted quantitative studies. The protocols and comparative data presented in this document are intended to serve as a valuable resource for researchers in developing and implementing reliable analytical methods for these important molecules. It is always recommended to validate the chosen method for the specific sample matrix and analytical instrumentation to ensure data quality and accuracy.

References

- 1. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Quantification of Methyl 11-methyltridecanoate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-methyltridecanoate is a branched-chain fatty acid methyl ester (BCFA-ME). BCFAs are found in various biological systems and are particularly abundant in the cell membranes of many bacteria. The analysis and quantification of specific BCFAs like this compound in biological matrices such as plasma, tissues, or cell cultures can provide valuable insights into microbial populations, metabolic pathways, and disease biomarkers. This document provides a detailed protocol for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS), a robust and widely used analytical technique for fatty acid analysis.

Data Presentation

The quantitative data for this compound should be summarized in a clear and structured table. Due to the limited availability of published quantitative data for this specific analyte, the following table is a template demonstrating how to present such data.

Table 1: Illustrative Quantitative Data for this compound in Human Plasma

| Sample ID | Matrix | Concentration (ng/mL) | Standard Deviation (ng/mL) | % RSD |

| Control 1 | Plasma | < LOQ | - | - |

| Control 2 | Plasma | < LOQ | - | - |

| Control 3 | Plasma | < LOQ | - | - |

| Treated 1 | Plasma | 15.2 | 1.1 | 7.2 |

| Treated 2 | Plasma | 18.5 | 1.5 | 8.1 |

| Treated 3 | Plasma | 16.8 | 1.3 | 7.7 |

LOQ: Limit of Quantification. Data are fictitious and for illustrative purposes only.

Experimental Protocols

A reliable quantification of this compound in biological samples requires meticulous sample preparation, including lipid extraction and derivatization to its methyl ester form, followed by sensitive GC-MS analysis.

Sample Preparation: Lipid Extraction

This protocol is a modified Folch method suitable for extracting total lipids from plasma or serum.

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

Internal Standard (IS): Methyl dodecanoate (B1226587) or a stable isotope-labeled branched-chain fatty acid.

-

Chloroform

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

Procedure:

-

To a glass centrifuge tube, add 100 µL of the biological sample.

-

Spike the sample with a known amount of the internal standard.

-

Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids using a Pasteur pipette and transfer to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses boron trifluoride (BF3) in methanol for the esterification of fatty acids.

Materials:

-

Dried lipid extract

-

14% Boron trifluoride in methanol (BF3-methanol)

-

Saturated NaCl solution

Procedure:

-

To the dried lipid extract, add 1 mL of 14% BF3-methanol.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean GC vial for analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column: A mid-polar to polar column is recommended for FAME analysis (e.g., DB-23, HP-88, or equivalent).

GC-MS Parameters (Example):

| Parameter | Value |

| GC Inlet | |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Split Ratio | 10:1 |

| Oven Program | |

| Initial Temperature | 100°C, hold for 2 min |

| Ramp 1 | 10°C/min to 200°C |

| Ramp 2 | 5°C/min to 250°C, hold for 5 min |

| MS Parameters | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| This compound | m/z (to be determined from standard) |

| Internal Standard | m/z (to be determined from standard) |

Quantification:

Create a calibration curve by analyzing a series of known concentrations of a this compound standard spiked with the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the quantification of this compound.

Potential Role of Branched-Chain Fatty Acids

Caption: Biosynthesis and potential roles of branched-chain fatty acids in biological systems.

Application Notes and Protocols for Fatty Acid Analysis Using Methyl 11-methyltridecanoate as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of fatty acids is essential in various fields, including metabolic research, drug development, and clinical diagnostics. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is the gold standard for fatty acid analysis. This process typically involves the derivatization of fatty acids into their more volatile fatty acid methyl esters (FAMEs). To ensure precision and accuracy by correcting for variations during sample preparation and analysis, a suitable internal standard (IS) is indispensable.

Methyl 11-methyltridecanoate is a branched-chain fatty acid methyl ester. Its structure, particularly the methyl branch and odd total carbon number, makes it a theoretically excellent internal standard as it is not commonly found in significant amounts in most biological systems. This minimizes the risk of interference from endogenous fatty acids.

While this compound is a suitable candidate, detailed experimental protocols in published literature predominantly feature the straight odd-chain FAME, Methyl Tridecanoate (C13:0), due to its wider availability and historical use. The principles and protocols detailed in this document are based on the extensive data available for common odd-chain internal standards and are directly applicable to the use of this compound.

Application Notes

Principle of Internal Standardization

An internal standard is a compound that is added in a constant, known amount to all samples, calibration standards, and blanks at the beginning of the experimental procedure.[1] The IS should be chemically similar to the analytes of interest but distinguishable by the analytical instrument. By comparing the detector response of the analyte to the response of the IS, variations from sample loss during extraction, derivatization inconsistencies, injection volume differences, and instrument drift can be effectively normalized.[1][2] This ratio-based calculation significantly improves the accuracy and precision of quantitative results.[1]

Key Characteristics of an Ideal Internal Standard for FAME Analysis

-

Non-endogenous: Should not be naturally present in the sample matrix to avoid interference.[3]

-

Chemical Similarity: Should behave similarly to the analytes during all stages of sample preparation and analysis.[3]

-

Chromatographic Resolution: Must be well-resolved from all other components in the sample chromatogram.[1][2]

-

Stability: Must be chemically stable throughout the entire analytical process.[3]

-

Purity and Availability: Should be available in high purity for accurate standard preparation.[3]

This compound, as a branched-chain saturated FAME, meets these criteria for a wide range of applications, particularly in matrices where branched-chain fatty acids are not abundant.

Data Presentation: Comparison of Common Internal Standards

The choice of an internal standard can depend on the specific fatty acid profile of the sample. The table below compares this compound with other commonly used internal standards.

| Property | This compound | Methyl Tridecanoate | Methyl Nonadecanoate | Reference |

| Chemical Formula | C15H30O2 | C14H28O2 | C20H40O2 | [2][4] |

| Molecular Weight | 242.40 g/mol | 228.37 g/mol | 312.53 g/mol | [2][4] |

| Structure | Branched-Chain (iso) | Straight-Chain | Straight-Chain | |

| Common Use | Analysis of bacterial lipids, specialized matrices | General purpose, biological samples | Biodiesel analysis (per EN 14103) | [2][3][5] |

| Key Advantage | Very low natural abundance in most eukaryotic samples | Well-separated from common C16-C18 FAMEs | Specified in regulatory methods | [2][5] |

| Potential Issue | Less common, elution time may vary | Not suitable for samples with endogenous C13:0 | Potential co-elution with C18:2 and C18:3 FAMEs | [2] |

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock Solution

This protocol outlines the preparation of a primary stock solution and working solutions for this compound.

Materials:

-

This compound (analytical standard grade, ≥99% purity)

-

Hexane (B92381) or Isooctane (GC grade)

-

Class A volumetric flasks

-

Analytical balance

-

Glass vials with PTFE-lined caps

Procedure:

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Record the exact weight.

-

Dissolve the standard in hexane and fill to the mark. Mix thoroughly. This is your Primary Stock Solution.

-

Calculate the exact concentration based on the weighed mass and purity.

-

Working Solutions: Prepare a series of working solutions (e.g., 100 µg/mL) by diluting the primary stock solution with hexane.

-

Storage: Store all standard solutions at -20°C in amber glass vials to prevent degradation.[3]

Protocol 2: Two-Step Lipid Extraction and Transesterification (for Plasma/Tissues)

This method is adapted from established lipid extraction procedures and is suitable for most biological fluids and tissues. The internal standard is added at the very first step.

Materials:

-

Biological sample (e.g., 100 µL plasma)

-

This compound IS working solution (e.g., 100 µg/mL)

-

Chloroform:Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

2% H₂SO₄ in Methanol

-

Saturated NaHCO₃ solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Glass centrifuge tubes with PTFE-lined caps

Procedure:

-

Sample Spiking: To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).[3]

-

Add a known amount of the this compound internal standard (e.g., 10 µL of 100 µg/mL solution for a final amount of 1 µg).[3]

-

Lipid Extraction: Add 2 mL of the chloroform:methanol (2:1, v/v) mixture to the tube. Vortex for 30 seconds.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[3]

-

Vortex for another 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[3]

-

Carefully collect the lower organic (chloroform) layer containing the lipids and transfer it to a new glass tube.[3]

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Transesterification: To the dried lipid extract, add 2 mL of 2% H₂SO₄ in methanol.[3]

-

Securely cap the tube and heat at 80°C for 1 hour.[3]

-

Cool the tube to room temperature.

-

FAME Extraction: Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to neutralize the acid.[3]

-

Vortex for 30 seconds and centrifuge at 1,000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new vial.

-

Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove residual water.[3]

-

Transfer the clear hexane solution to a GC vial for analysis.

Protocol 3: In Situ Transesterification (for Microalgae/Biomass)

This method combines lipid extraction and transesterification into a single step, which can be faster and reduce sample loss.[6]

Materials:

-

Lyophilized biomass (e.g., 5-10 mg)

-

This compound IS solution (e.g., 250 µg/mL)

-

Chloroform:Methanol mixture (2:1, v/v)

-

5% (v/v) HCl in Methanol

-

Hexane

-

Glass reaction vials with Teflon-lined caps

Procedure:

-

Sample Preparation: Weigh 7-11 mg of lyophilized biomass into a glass reaction vial.[6]

-

Internal Standard Addition: Add a known volume of the this compound IS solution (e.g., 1 mL of a 250 µg/mL solution).[6]

-

Add 0.2 mL of the chloroform:methanol (2:1, v/v) mixture.[6]

-

Transesterification: Add 0.3 mL of 5% HCl in methanol. Cap the vial tightly.[6]

-

Incubation: Heat the vial at 85°C for 1 hour.[6]

-

Cool the vial to room temperature.

-

FAME Extraction: Add 1 mL of hexane to the vial and vortex thoroughly for at least 1 minute to extract the FAMEs.[6]

-

Centrifuge to separate the phases.

-

Transfer the upper hexane layer to a GC vial for analysis.

Protocol 4: GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. These should be optimized for your specific instrument, column, and the unique elution properties of branched-chain FAMEs.

| Parameter | Typical Value |

| GC System | Agilent 7890 Series GC or equivalent |

| Mass Spectrometer | 5975C MSD or equivalent |

| GC Column | SP-2560 (100m x 0.25mm, 0.20µm film) or equivalent polar capillary column |

| Injection Mode | Split (e.g., 10:1 or 20:1 ratio) |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Program | Initial 100°C, hold for 2 min; ramp to 240°C at 3°C/min; hold for 15 min |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Scan Range | m/z 50-550 |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Data Analysis:

-

Identify the FAME peaks by comparing their retention times and mass spectra with a known FAME standard mix.

-

Integrate the peak areas for each analyte and for the internal standard (this compound).

-

Calculate the Response Factor (RF) for each analyte using the calibration standards.

-

Quantify the amount of each fatty acid in the sample using the peak area ratios and the response factors.

Visualizations

Caption: General workflow for fatty acid analysis using an internal standard.

Caption: Logical workflow for selecting an appropriate internal standard.

References

Applications of Methyl 11-methyltridecanoate in Lipidomics: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding cellular physiology and pathology. Methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester (FAME), serves as a critical tool for researchers. Its unique structural properties make it an excellent internal standard for mass spectrometry-based lipid analysis, particularly for the quantification of other branched-chain and odd-chain fatty acids. This document provides detailed application notes and experimental protocols for the effective use of this compound in lipidomics research.

Application Notes

This compound is primarily utilized in lipidomics as an internal standard in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows.[1] Its branched structure and odd carbon number make it rare in most biological systems, thus minimizing the risk of interference with endogenous fatty acids.[1]

Key Applications:

-

Internal Standard for Fatty Acid Quantification: Its most common application is as an internal standard for the absolute quantification of fatty acids in complex biological samples such as plasma, serum, tissues, and cells.[2] By adding a known amount of this compound to a sample prior to lipid extraction and analysis, variations in sample preparation, injection volume, and instrument response can be normalized, leading to more accurate and reproducible results.[1]

-

Analysis of Branched-Chain Fatty Acids: It is particularly useful for studies focusing on the analysis of endogenous branched-chain fatty acids (BCFAs).[3] BCFAs are increasingly recognized for their roles in various biological processes and as potential biomarkers for metabolic diseases.

-

Method Development and Validation: Due to its stability and commercial availability in high purity, this compound is an ideal compound for the development and validation of analytical methods in lipidomics.[1]

Data Presentation

The following tables provide illustrative examples of quantitative data that can be obtained using this compound as an internal standard in a lipidomics experiment.

Table 1: Illustrative Quantification of Fatty Acids in Human Plasma using this compound as an Internal Standard.

| Fatty Acid Methyl Ester | Retention Time (min) | Analyte Peak Area | Internal Standard Peak Area | Concentration (µg/mL) | %RSD (n=3) |

| Myristate (C14:0) | 10.5 | 150,000 | 500,000 | 25.0 | 4.5 |

| Palmitate (C16:0) | 12.8 | 800,000 | 500,000 | 133.3 | 3.8 |

| Stearate (C18:0) | 15.0 | 450,000 | 500,000 | 75.0 | 4.1 |

| Oleate (C18:1) | 15.2 | 1,200,000 | 500,000 | 200.0 | 3.5 |

| This compound (IS) | 11.9 | 500,000 | - | (Spiked at 50 µg/mL) | - |

Note: This data is for illustrative purposes only. Actual results will vary depending on the sample matrix, instrumentation, and experimental conditions.

Table 2: Method Validation Parameters for a GC-MS Fatty Acid Analysis Method.

| Parameter | Palmitic Acid (C16:0) | Stearic Acid (C18:0) |

| Linearity (R²) | 0.998 | 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.5 |

| Intra-day Precision (%RSD) | 4.2 | 3.9 |

| Inter-day Precision (%RSD) | 5.8 | 5.5 |

| Recovery (%) | 95.7 | 96.2 |

Experimental Protocols

Protocol 1: Quantitative Analysis of Fatty Acids in Human Plasma by GC-MS

This protocol describes the extraction of total lipids from human plasma, their derivatization to FAMEs, and subsequent analysis by GC-MS using this compound as an internal standard.

1. Materials and Reagents:

-

Human plasma

-

This compound (internal standard solution, 1 mg/mL in methanol)

-

Chloroform/Methanol (2:1, v/v)

-

0.9% NaCl solution

-

BF₃-Methanol (14%) or Methanolic HCl (5%)

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

2. Lipid Extraction (Folch Method):

-

To a 15 mL glass centrifuge tube, add 100 µL of human plasma.

-